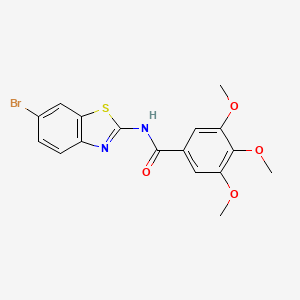

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 1,3-benzothiazole core substituted with a bromine atom at position 6 and linked via an amide bond to a 3,4,5-trimethoxyphenyl group. The bromine substituent on the benzothiazole ring enhances electrophilicity and may influence binding interactions with biological targets, while the 3,4,5-trimethoxybenzamide moiety is a common pharmacophore in microtubule-targeting agents, such as combretastatin analogues .

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJPQIHCIQFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Bromination: The synthesized benzothiazole is then brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amidation: The brominated benzothiazole is then reacted with 3,4,5-trimethoxybenzoic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the bromine atom can lead to the formation of the corresponding de-brominated benzothiazole derivative.

Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted benzothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of de-brominated benzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel benzothiazole derivatives with potential biological activities.

Biology:

Biological Probes: It can be used as a probe to study biological processes involving benzothiazole derivatives.

Medicine:

Drug Development: The compound and its derivatives can be explored for their potential as therapeutic agents in the treatment of various diseases such as cancer, bacterial infections, and neurological disorders.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with key analogues from the literature, focusing on structural variations, physicochemical properties, and biological activity:

Structural and Functional Analysis

Core Heterocycle Modifications

- Benzothiazole vs. The bromine atom at C6 may sterically hinder binding in some targets but improve lipophilicity for membrane penetration.

- Acrylamide-Furan Hybrids : Compounds like those in and replace the benzothiazole with a furan-acrylamide scaffold, introducing conjugated double bonds that may enhance π-π stacking with tubulin or DNA. These derivatives show sub-micromolar cytotoxicity against breast cancer cells, suggesting superior bioactivity compared to the brominated benzothiazole analogue (data pending).

Substituent Effects

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a trimethoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 396.3 g/mol. The bromine atom at the 6-position of the benzothiazole ring is crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and cellular signaling.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Protects neuronal cells from apoptosis under oxidative stress conditions. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. IC50 values were reported in the low micromolar range, indicating potent activity.

-

Anti-inflammatory Effects :

- In an animal model of arthritis, treatment with this compound resulted in a marked reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) levels.

-

Neuroprotective Mechanisms :

- Research involving neuronal cultures exposed to oxidative stress revealed that the compound reduced cell death significantly compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Toxicity Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?

- Methodological Answer : The compound is synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and 6-bromo-1,3-benzothiazol-2-amine. A typical procedure involves refluxing reactants in anhydrous chloroform (50 mL) for 6 hours, followed by purification using preparative HPLC (33% yield). Key steps include stoichiometric control (e.g., 1:1.2 molar ratio of amine to acyl chloride) and characterization via H/C NMR to confirm amide bond formation (e.g., aromatic proton signals at δ 7.78–7.86 ppm and carbonyl carbons at δ 164.2 ppm) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation relies on multi-modal analysis:

- NMR : H NMR identifies aromatic protons (e.g., δ 7.73 ppm for benzothiazole protons) and methoxy groups (δ 3.72–3.80 ppm). C NMR confirms carbonyl (δ 164–166 ppm) and quaternary carbons.

- HRMS : Validates molecular weight (e.g., [M+H] at 332.1135 for analogs).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays). For analogs, IC values are determined using dose-response curves (0.1–100 µM). Solubility is optimized with DMSO (≤0.1% v/v), and controls include known inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For benzothiazole analogs, triclinic P1 space groups show H-bonded dimers (N–H⋯N, 2.8–3.0 Å) and π-π stacking (3.6 Å). Dihedral angles (e.g., −96.5° to −100.3°) highlight conformational flexibility of substituents, impacting ligand-receptor docking .

Q. What structure-activity relationships (SAR) are critical for optimizing bioactivity?

- Methodological Answer : Key SAR factors:

- Bromine position : 6-Bromo on benzothiazole enhances electron-withdrawing effects, stabilizing π-stacking in hydrophobic pockets.

- Methoxy groups : 3,4,5-Trimethoxy on benzamide improves solubility and hydrogen bonding (e.g., with kinase ATP-binding sites).

- Heterocyclic core : Benzothiazole vs. thiadiazole substitution alters metabolic stability (e.g., microsomal half-life studies) .

Q. How can computational modeling guide the design of analogs?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER/CHARMM) predict binding affinities to targets like EGFR or tubulin. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. ADMET predictors (e.g., SwissADME) optimize logP (2.8–3.5) and BBB permeability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS methods address low plasma concentrations (ng/mL range). Sample preparation involves protein precipitation (acetonitrile) or SPE (C18 cartridges). Internal standards (e.g., deuterated analogs) correct matrix effects. Validation follows FDA guidelines (precision <15%, accuracy 85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.